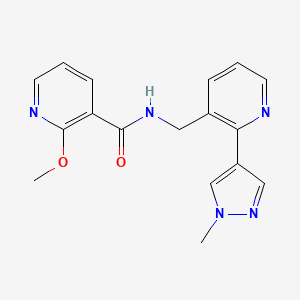

2-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide

Description

Properties

IUPAC Name |

2-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-22-11-13(10-21-22)15-12(5-3-7-18-15)9-20-16(23)14-6-4-8-19-17(14)24-2/h3-8,10-11H,9H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNAGTXYPQRBIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=C(N=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic conditions.

Pyridine Derivative Synthesis: The next step involves the synthesis of the pyridine derivative, which can be achieved through various methods, including the Hantzsch pyridine synthesis.

Coupling Reaction: The final step involves coupling the pyrazole and pyridine derivatives with nicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups on the nicotinamide or pyridine rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted nicotinamide or pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide serves as a building block for synthesizing more complex molecules. It can also function as a ligand in coordination chemistry, facilitating various reactions and interactions with metal ions .

Biology

The compound has been investigated for its potential as an enzyme inhibitor or modulator. Studies suggest it interacts with specific metabolic pathways involving nicotinamide derivatives, which could lead to significant biological effects .

Biological Activity Evaluation:

| Activity Type | Observed Effects |

|---|---|

| Enzyme Inhibition | Modulates metabolic pathways |

| Antimicrobial | Potential antibacterial properties |

| Anticancer | Investigated for efficacy against tumors |

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Case Study: Anticancer Activity

A study demonstrated that analogs of this compound exhibited significant cytotoxicity against cancer cell lines, suggesting that modifications to the structure could enhance its efficacy .

Industry

In industrial applications, 2-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is utilized in the development of new materials and serves as a precursor in synthesizing pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Nicotinamide: A simpler derivative of nicotinic acid, known for its role in cellular metabolism and as a precursor to NAD+.

Pyrazole Derivatives: Compounds containing the pyrazole ring, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

Pyridine Derivatives: Compounds with a pyridine ring, widely used in pharmaceuticals and agrochemicals due to their versatile chemical properties.

Uniqueness

2-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is unique due to its combination of structural features from nicotinamide, pyrazole, and pyridine. This unique structure allows it to interact with a variety of molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-Methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structural characteristics that contribute to its efficacy.

Chemical Structure and Properties

The molecular formula of 2-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is CHNO, with a molecular weight of 323.35 g/mol. The structural features include a methoxy group, a pyrazole moiety, and a nicotinamide core, which are critical for its biological activity.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 323.35 g/mol |

| Key Functional Groups | Methoxy, Pyrazole, Nicotinamide |

Biological Activity

The biological activities of this compound have been explored in various studies, revealing its potential in different therapeutic areas.

Antiparasitic Activity

Research indicates that derivatives similar to 2-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide exhibit significant antiparasitic effects. For instance, compounds with similar structural motifs demonstrated varying degrees of potency against parasites, with EC values indicating effectiveness at low concentrations. The incorporation of polar functionalities was shown to improve aqueous solubility while maintaining or enhancing biological activity .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). Notably, one study reported a mean growth inhibition percentage of 54.25% against HepG2 cells . The mechanism appears to involve the modulation of key signaling pathways associated with cancer cell survival and proliferation.

The precise mechanisms underlying the biological activities of 2-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide are still under investigation. However, it is believed that the compound interacts with specific receptors and enzymes involved in disease pathways. For example, it may modulate receptor activity similar to other compounds in its class that have shown efficacy in inhibiting inflammatory responses and tumor growth .

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

- Antiproliferative Activity : A study demonstrated that modifications at the N1 position of the pyrazole ring significantly influenced antiproliferative activity against various cancer cell lines. Compounds with specific substitutions showed enhanced potency compared to their unsubstituted counterparts .

- Inflammatory Response Modulation : Another research highlighted the compound's ability to inhibit TNF-alpha release in response to lipopolysaccharides (LPS), suggesting its role as an anti-inflammatory agent .

- Binding Affinity Studies : Interaction studies indicated that 2-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide binds effectively to target proteins involved in disease processes, which is crucial for understanding its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing 2-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide, and how do reaction conditions impact yield?

- Methodological Answer : A common approach involves multi-step condensation and substitution reactions. For example, pyridinylmethanol intermediates (e.g., 2-pyridinemethanol) can undergo substitution under alkaline conditions to form key intermediates, followed by condensation with nicotinamide derivatives using condensing agents like N-methylimidazole (NMI) and methanesulfonyl chloride (MsCl) . Reaction optimization (e.g., temperature, solvent choice) is critical: lower temperatures (35°C) may reduce side reactions but require extended reaction times (e.g., 48 hours), while higher temperatures risk decomposition . Yield improvements (up to 82%) are achievable via chromatographic purification (e.g., gradient elution with ethyl acetate/hexane) .

Q. How can researchers validate the chemical structure of this compound using spectroscopic techniques?

- Methodological Answer : Comprehensive characterization requires:

- ¹H/¹³C NMR : Confirm methoxy (-OCH₃), pyrazole, and pyridine protons. For example, methoxy groups typically resonate at δ 3.8–4.0 ppm, while aromatic protons in pyridinylmethyl moieties appear at δ 7.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (e.g., [M+H]+ with <5 ppm error). For related compounds, molecular weights of 308–388 g/mol have been verified .

- Melting Point Analysis : Consistency with literature values (e.g., 160–164°C for similar nicotinamide derivatives) confirms purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar analogs?

- Methodological Answer : Discrepancies in NMR or MS data often arise from:

- Solvent effects : CDCl₃ vs. DMSO-d₆ can shift proton signals by 0.1–0.3 ppm .

- Tautomerism in pyrazole rings : Dynamic equilibria between 1H- and 2H-pyrazole forms may split peaks (e.g., δ 7.2–7.8 ppm). Use variable-temperature NMR to identify tautomeric states .

- Impurity peaks : Compare chromatograms (HPLC) with NMR integration ratios to distinguish byproducts .

Q. What strategies optimize the compound’s solubility and stability for in vitro pharmacological assays?

- Methodological Answer :

- Solubility : Test co-solvents (e.g., DMSO:PBS mixtures) and pH adjustments. For pyridine-containing analogs, solubility in DMSO >50 mg/mL is typical, but precipitation in aqueous buffers may require sonication or surfactants (e.g., Tween-80) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Methoxy groups are generally stable, but hydrolysis of amide bonds (e.g., nicotinamide) may occur under acidic conditions (pH <4) .

Q. How can computational modeling predict binding interactions of this compound with target proteins?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to dock the compound into protein active sites (e.g., kinase domains). Focus on hydrogen bonds between the pyridine nitrogen and key residues (e.g., Asp86 in PI3Kα) .

- MD Simulations : Run 100-ns trajectories to assess binding stability. Pyrazole rings often exhibit π-π stacking with aromatic residues (e.g., Phe880 in EGFR) .

- ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and permeability (Caco-2 >5 × 10⁻⁶ cm/s), guiding lead optimization .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies for analogs of this compound?

- Catalyst efficiency : Copper(I) bromide in Ullmann-type couplings improves aryl-amide bond formation but requires strict anhydrous conditions .

- Purification methods : Silica gel chromatography (30–50% recovery) vs. preparative HPLC (>90% recovery) impacts final yields .

- Intermediate stability : Nitro intermediates (e.g., N-(3-chloro-4-(2-pyridylmethoxy)nitrobenzene) may degrade if stored improperly .

Experimental Design Considerations

Q. How should researchers design assays to evaluate the compound’s kinase inhibition selectivity?

- Methodological Answer :

- Panel Screening : Test against 50+ kinases (e.g., PI3Kα, mTOR, EGFR) at 1 µM. Use ADP-Glo™ assays for IC₅₀ determination .

- Counter-Screens : Include off-targets (e.g., CYP450 isoforms) to assess toxicity risks. For pyrazolylpyridine derivatives, CYP3A4 inhibition is common (IC₅₀ ~10 µM) .

- Cellular Validation : Measure phospho-protein levels (e.g., p-Akt in cancer cells) via Western blot after 24-hour treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.